molecular formula C25H24F2N2O4 B303905 N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303905
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: BIOSGXRFRMSKSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFK-167, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of quinolinecarboxamides and has been the focus of intense research in recent years due to its unique properties.

Wirkmechanismus

The mechanism of action of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system, leading to a reduction in inflammation and an increase in anti-tumor activity.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. It has also been shown to modulate the immune system, leading to a reduction in inflammation and an increase in anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict patient response to treatment with N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Additionally, there is ongoing research into the potential use of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other drugs or therapies to improve its effectiveness in the treatment of cancer and other diseases.
In conclusion, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising small molecule drug that has shown potential in the treatment of various diseases. Its unique properties and mechanism of action make it an interesting subject for scientific research, and ongoing studies are exploring its potential applications in the future.

Synthesemethoden

The synthesis of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 2,5-dimethoxybenzaldehyde to form the corresponding imine intermediate. This intermediate is then reduced to the amine using sodium borohydride, followed by acylation with the appropriate acid chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to be effective against various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of viral infections such as hepatitis B and C.

Eigenschaften

Produktname

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C25H24F2N2O4

Molekulargewicht

454.5 g/mol

IUPAC-Name

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H24F2N2O4/c1-13-22(25(31)29-18-9-7-14(26)11-17(18)27)23(24-19(28-13)5-4-6-20(24)30)16-12-15(32-2)8-10-21(16)33-3/h7-12,23,28H,4-6H2,1-3H3,(H,29,31)

InChI-Schlüssel

BIOSGXRFRMSKSS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.